N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide
Description
N-Benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide is a benzamide derivative featuring methoxy substitutions at the 3-position of the benzamide ring and the 4-position of the phenyl group. The methoxy groups contribute to electronic and steric effects, influencing solubility, binding affinity, and metabolic stability. This article compares the target compound with structurally analogous benzamides, focusing on synthesis, physicochemical properties, and biological activities.
Properties
IUPAC Name |
N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-25-20-13-11-19(12-14-20)23(16-17-7-4-3-5-8-17)22(24)18-9-6-10-21(15-18)26-2/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLVPBICBJQFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide typically involves the condensation of 3-methoxybenzoic acid with N-benzyl-4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 3-methoxybenzoic acid derivatives.
Reduction: Formation of N-benzyl-3-methoxyaniline derivatives.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
- Core Benzamide Scaffold: The target compound shares the benzamide backbone with derivatives like 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB) and N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide . Methoxy groups at the 3- and 4-positions enhance lipophilicity and hydrogen-bonding capacity, critical for interactions with biological targets.
- Substituent Variations: DMPB () has methoxy groups at the 2,6-positions of the benzamide ring, differing from the target compound’s 3-methoxy substitution. This positional variation impacts steric hindrance and activity; DMPB exhibits potent depigmenting effects via tyrosinase inhibition .
Physicochemical Properties
Biological Activity
N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide (C22H21NO3) is an organic compound belonging to the class of benzamide derivatives. Its unique structural features, including benzyl, methoxy, and methoxyphenyl groups, contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C22H21NO3
- Functional Groups : Benzyl group, methoxy groups, and a benzamide core.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with enzymes such as tyrosinase , potentially inhibiting melanin production. This suggests a role in treating hyperpigmentation disorders and antifungal applications.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cellular processes associated with cancer cell proliferation. Its structural similarity to known anticancer agents suggests it could target similar pathways.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Specific studies have highlighted its effectiveness in inhibiting the growth of certain fungi and bacteria, though detailed quantitative data is still required for comprehensive evaluation.
Anticancer Properties
The compound has shown promise in anticancer research:
- Cell Lines Tested : It has been evaluated against several cancer cell lines, including:
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Human acute monocytic leukemia (U-937)
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | TBD | Induction of apoptosis |
| MEL-8 | TBD | Cell cycle arrest |
| U-937 | TBD | Inhibition of proliferation |
Note: TBD indicates that specific IC50 values are yet to be determined in current literature.
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
A study explored the anticancer efficacy of various benzamide derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines . -
Mechanistic Insights :
Research has suggested that the compound's ability to inhibit tyrosinase may extend its utility beyond cosmetic applications into therapeutic realms, such as antifungal treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
